![molecular formula C10H14N2OS2 B4329148 3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4329148.png)
3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE
Overview
Description
3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a chemical compound belonging to the isothiazole family. This compound is characterized by its unique structure, which includes an isothiazole ring substituted with isopropoxy and isopropylthio groups, as well as a carbonitrile group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of isothiazole derivatives with appropriate reagents to introduce the isopropoxy and isopropylthio groups. One common method involves the use of isothiazole-4-carbonitrile as a starting material, which undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The isopropoxy and isopropylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting enzyme function. This mechanism is similar to other isothiazole derivatives, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-isopropylisothiazole-4-carbonitrile
- 3-isopropoxy-5-(propylthio)isothiazole-4-carbonitrile
- Isothiazole-4-carbonitrile
Uniqueness
3-ISOPROPOXY-5-(ISOPROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is unique due to the presence of both isopropoxy and isopropylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other isothiazole derivatives.
Properties
IUPAC Name |
3-propan-2-yloxy-5-propan-2-ylsulfanyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-6(2)13-9-8(5-11)10(15-12-9)14-7(3)4/h6-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBRBPFBCIRABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NSC(=C1C#N)SC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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